3-Bromo Midodrine 3-Bromo Midodrine
Brand Name: Vulcanchem
CAS No.: 1797102-13-6
VCID: VC0122731
InChI: InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17)
SMILES: COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O
Molecular Formula: C12H17BrN2O4
Molecular Weight: 333.182

3-Bromo Midodrine

CAS No.: 1797102-13-6

Cat. No.: VC0122731

Molecular Formula: C12H17BrN2O4

Molecular Weight: 333.182

* For research use only. Not for human or veterinary use.

3-Bromo Midodrine - 1797102-13-6

CAS No. 1797102-13-6
Molecular Formula C12H17BrN2O4
Molecular Weight 333.182
IUPAC Name 2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
Standard InChI InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17)
Standard InChI Key LDJZPMMIIPJTHC-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O

Chemical Identity and Structure

3-Bromo Midodrine, chemically named 2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, represents a brominated derivative of midodrine. The compound features a bromine atom at the 3-position of the 2,5-dimethoxyphenyl ring, distinguishing it from the parent compound midodrine. This structural modification significantly alters its physical and chemical properties while maintaining recognizable similarity to the pharmacologically active midodrine.

Basic Chemical Information

The comprehensive chemical identity of 3-Bromo Midodrine is summarized in Table 1, which collates information from multiple reference sources.

Table 1: Chemical Identity of 3-Bromo Midodrine

PropertyData
Chemical Name2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
CAS Number1797102-13-6
Molecular FormulaC₁₂H₁₇BrN₂O₄
Molecular Weight333.18 g/mol
SMILESCOC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O
InChIInChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17)

The molecular structure contains several key functional groups that influence its chemical behavior, including two methoxy groups, a secondary alcohol, an acetamide group, and a primary amine, along with the characteristic bromine at the 3-position .

Physical and Chemical Properties

The physical and chemical characteristics of 3-Bromo Midodrine determine its behavior in various environments, influencing its stability, reactivity, and analytical profile.

Physical Properties

While comprehensive physical property data is limited in the available literature, key properties derived from its chemical structure provide insight into its behavior.

Table 2: Physical and Chemical Properties of 3-Bromo Midodrine

PropertyValue
Physical StateSolid (presumed)
ColorNot explicitly stated in literature
XLogP3-AAHigher than midodrine (0.1) due to bromination
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds6
Exact Mass332.03717 Da

The presence of the bromine atom significantly increases the molecular weight compared to midodrine and likely enhances the compound's lipophilicity, potentially altering its solubility profile and membrane permeability characteristics compared to the parent compound .

Chemical Reactivity

The chemical reactivity of 3-Bromo Midodrine can be inferred from its structure. The bromine substituent on the aromatic ring generally decreases electron density through its inductive electron-withdrawing effect, potentially altering the reactivity of neighboring functional groups. This modification likely impacts:

  • The reactivity of the hydroxyl group

  • The nucleophilicity of the amine group

  • The stability of the acetamide linkage

  • The susceptibility to oxidation or reduction

These altered reactivity patterns have implications for its stability during storage and analysis, as well as potential metabolic transformations if ingested.

3-Bromo Midodrine is primarily available as a reference standard for analytical purposes, particularly in pharmaceutical quality control.

SupplierCatalog NumberProduct Form
AquigenBioAQ-M010527Reference Standard
CymitQuimicaTR-B685630Reference Standard
o2h discoveryo2h-M058004Reference Standard
PharmaffiliatesPA 40 19540Reference Standard

Analytical Considerations

As an impurity of pharmaceutical significance, reliable analytical methods for the detection and quantification of 3-Bromo Midodrine are essential for quality control.

Analytical Methods

Standard analytical techniques for 3-Bromo Midodrine likely include:

Table 4: Analytical Methods for 3-Bromo Midodrine

Analytical TechniqueApplication
HPLCSeparation and quantification
LC-MS/MSIdentification and structural confirmation
NMR SpectroscopyStructural elucidation
IR SpectroscopyFunctional group identification

Relationship to Midodrine

Understanding the relationship between 3-Bromo Midodrine and midodrine provides context for its significance in pharmaceutical research.

Structural Comparison

Midodrine (C₁₂H₁₈N₂O₄) is structurally similar to 3-Bromo Midodrine (C₁₂H₁₇BrN₂O₄), with the key difference being the bromine atom at the 3-position of the aromatic ring. This structural modification represents a significant chemical change that affects the compound's physical properties, potential biological activity, and analytical profile .

Midodrine itself is a prodrug that is metabolized in vivo to its active metabolite, desglymidodrine, which functions as an alpha-1 adrenergic receptor agonist. This mechanism increases blood pressure by inducing vasoconstriction in the arteriolar and venous vasculature .

Pharmacological Implications

While limited data exists regarding the specific pharmacological properties of 3-Bromo Midodrine, the bromine substitution would likely alter:

  • Receptor binding characteristics

  • Metabolic stability and pathway

  • Distribution in tissues

  • Pharmacokinetic parameters

The presence of bromine could potentially modify the compound's interaction with the alpha-1 adrenergic receptors, either enhancing or diminishing activity compared to midodrine itself .

Research Applications

3-Bromo Midodrine serves several important functions in pharmaceutical research and development.

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